molecular formula C5H6N2O2S B13109856 6-Methylpyridazine-3-sulfinicacid

6-Methylpyridazine-3-sulfinicacid

Cat. No.: B13109856
M. Wt: 158.18 g/mol
InChI Key: XEIRTOBLVJHGBI-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3-sulfinicacid is a pyridazine derivative featuring a methyl substituent at position 6 and a sulfinic acid (-SO2H) group at position 3. Sulfinic acids are intermediate in oxidation state between thiols (-SH) and sulfonic acids (-SO3H), exhibiting moderate acidity and reactivity.

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

6-methylpyridazine-3-sulfinic acid

InChI

InChI=1S/C5H6N2O2S/c1-4-2-3-5(7-6-4)10(8)9/h2-3H,1H3,(H,8,9)

InChI Key

XEIRTOBLVJHGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridazine-3-sulfinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridazine.

    Sulfonation: The introduction of the sulfinic acid group can be achieved through sulfonation reactions. One common method involves the reaction of 6-methylpyridazine with sulfur dioxide and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 6-Methylpyridazine-3-sulfinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridazine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the sulfinic acid group to a sulfide can be achieved using reducing agents such as sodium borohydride.

    Substitution: The methyl group at position 6 can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an aqueous or alcoholic solution.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled temperatures.

Major Products

    Oxidation: 6-Methylpyridazine-3-sulfonic acid.

    Reduction: 6-Methylpyridazine-3-sulfide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Methylpyridazine-3-sulfinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.

    Industry: :

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key differences between 6-Methylpyridazine-3-sulfinicacid and structurally related compounds based on the provided evidence:

Compound Name Core Structure Functional Group(s) Synthesis Method (Key Steps) Applications/Properties References
6-Methylpyridazine-3-sulfinicacid Pyridazine -SO2H (sulfinic acid) Not explicitly detailed in evidence (hypothetical: sulfinyl chloride intermediates?) Potential intermediate in medicinal chemistry; moderate acidity and nucleophilicity N/A
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) Pyridazine -SO3- (sulfonate ester) Reaction of sulfonyl chloride with hydroxy-pyridazine derivative in pyridine Pharmaceutical applications (e.g., sulfonamide-based drugs) due to stability
Methyl 6-alkylamino-3-pyridazinecarboxylate (4a-c) Pyridazine -COOR (carboxylate ester), -NH-alkyl Chloro-pyridazine substitution with alkylamines Organic synthesis intermediates; tunable solubility via ester groups
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine -COOH (carboxylic acid), -Cl Not detailed in evidence (common methods: halogenation and carboxylation) Industrial chemical precursor; reactive chloro and carboxyl groups for further modification

Functional Group Influence on Physicochemical Properties

  • Acidity : Sulfinic acids (-SO2H, pKa ~1.5–2.5) are less acidic than sulfonic acids (-SO3H, pKa ~-1) but more acidic than carboxylic acids (-COOH, pKa ~4–5). This impacts solubility and binding in biological systems.
  • Stability : Sulfonates (e.g., 7a) are hydrolytically stable, whereas sulfinic acids may oxidize to sulfonic acids under harsh conditions. Carboxylate esters (e.g., 4a-c) offer tunable stability via hydrolysis .
  • Heterocyclic Effects : Pyridazine’s electron-deficient ring enhances electrophilic substitution reactivity compared to pyrimidine, influencing regioselectivity in functionalization .

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